1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the radical trifluoromethylation of imidazole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of transition metal catalysts, such as copper or iron, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, replacing other functional groups to enhance biological activity.
Medicine: Explored for its potential use in developing new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Trifluoromethylbenzene: Another compound with a trifluoromethyl group, but attached to a benzene ring.
Trifluoromethylpyridine: Features a trifluoromethyl group on a pyridine ring.
Trifluoromethylpyrazole: Contains a trifluoromethyl group on a pyrazole ring.
Uniqueness: 1-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
2680533-39-3 |
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Molecular Formula |
C5H3F3N2O2 |
Molecular Weight |
180.08 g/mol |
IUPAC Name |
1-(trifluoromethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)10-1-3(4(11)12)9-2-10/h1-2H,(H,11,12) |
InChI Key |
JQBRMQLXDMTJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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